N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide
Description
Historical Context of Polyhalogenated Benzamide Derivatives
Benzamide derivatives have been integral to medicinal chemistry since the early 20th century, with their foundational structure—a benzene ring fused to an amide group—serving as a scaffold for diverse pharmacological activities. Initial derivatives, such as salicylamide and ethenzamide, demonstrated analgesic and anti-inflammatory properties, spurring interest in structural modifications to enhance efficacy. The introduction of halogen atoms (e.g., chlorine, fluorine) marked a pivotal shift, as these substitutions improved metabolic stability and target specificity.
For example, nitazoxanide, a 5-nitrothiazolyl benzamide, was developed for antiparasitic applications but exhibited broad-spectrum antibacterial activity. However, its nonselective action disrupted gut microbiota, prompting researchers to explore halogenated variants. Replacement of the nitro group with halogens like bromine or chlorine yielded compounds with retained antiviral activity and reduced antibacterial effects, as seen in derivatives such as RM-4820 and RM-4831. This evolution underscores the importance of halogenation in refining benzamide specificity.
Significance of Trifluoromethyl Substitution Patterns in Medicinal Chemistry
Trifluoromethyl (-CF₃) groups are prized in drug design for their ability to modulate electronic, steric, and pharmacokinetic properties. The strong electron-withdrawing nature of -CF₃ enhances binding affinity to hydrophobic pockets in target proteins while resisting oxidative metabolism. In this compound, the dual -CF₃ groups at the 3,5-positions of the phenyl ring create a steric and electronic profile that optimizes interactions with viral proteases or polymerases.
Comparative studies of benzamide analogs reveal that -CF₃ substitutions improve bioavailability and half-life. For instance, molecular docking analyses of 1,4-dihydropyridine hybrid benzamides demonstrated that trifluoromethylated variants exhibit higher binding energies to cyclooxygenase (COX) enzymes compared to non-fluorinated counterparts. This aligns with the enhanced activity observed in compound 2c, where a salicylamide moiety paired with electron-withdrawing groups achieved 81.35% analgesic efficacy.
Role of Hydroxy and Chloro Functional Groups in Molecular Interactions
The 2-hydroxy and 3-chloro substituents in this compound play complementary roles in shaping its bioactivity:
2-Hydroxy Group (-OH):
The ortho-positioned hydroxy group facilitates hydrogen bonding with enzymatic active sites, enhancing solubility and target engagement. In salicylamide derivatives, this group interacts with serine residues in COX-1/2, mimicking the natural substrate arachidonic acid. Similarly, in antiviral benzamides, the -OH group stabilizes interactions with viral envelope proteins.3-Chloro Substituent (-Cl):
The meta-chloro group exerts an electron-withdrawing effect, polarizing the benzene ring and increasing electrophilicity. This polarization enhances interactions with nucleophilic residues (e.g., lysine or cysteine) in target proteins. Chlorine’s moderate size also minimizes steric hindrance, allowing precise alignment within binding pockets. In halogenated analogs like RM-4831, chloro substitution at the 3-position correlated with improved inhibition of viral replication without disrupting gut microbiota.
Synergistic Effects: The combination of -OH and -Cl creates a dual mechanism: the hydroxy group directs molecular orientation via hydrogen bonds, while the chloro group fine-tunes electronic properties. This synergy is evident in hybrid benzamides, where analogous substituents increased COX-2 selectivity by 40% compared to single-substituted derivatives.
Properties
CAS No. |
634184-93-3 |
|---|---|
Molecular Formula |
C15H8ClF6NO2 |
Molecular Weight |
383.67 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF6NO2/c16-11-3-1-2-10(12(11)24)13(25)23-9-5-7(14(17,18)19)4-8(6-9)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
MIFXBNFNNPOWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically involves several key steps:
Amidation Reaction : This step generally includes the reaction of a suitable amine with an acyl chloride or an acid anhydride to form the amide bond.
Fluorination : The introduction of trifluoromethyl groups can be achieved through various fluorination techniques, often utilizing fluorinated precursors or reagents.
Chlorination and Hydroxylation : The chlorination of the aromatic ring can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation to introduce the hydroxy group at the desired position.
Specific Synthesis Protocols
While specific detailed protocols for synthesizing this compound are scarce, related compounds provide insight into potential methods:
- Example Synthesis Route :
- Start with 3-chloro-2-hydroxybenzoic acid.
- Convert it to the corresponding acid chloride using thionyl chloride.
- React the acid chloride with N-[3,5-bis(trifluoromethyl)phenyl]amine to yield the desired amide.
Literature Insights
Research indicates that related compounds often utilize similar synthetic strategies involving amidation and substitution reactions:
A study on related derivatives highlights that compounds like N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were synthesized via direct acylation methods using carbamoyl chlorides.
Another research paper discusses the use of fluorinated reagents to achieve trifluoromethylation in aromatic systems, emphasizing the importance of selecting appropriate conditions to optimize yields and purity.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Amidation | Straightforward reaction; high yield possible | Sensitive to moisture; requires careful handling |
| Fluorination | Enhances biological activity; diverse reagents available | May require specialized conditions; safety concerns |
| Chlorination | Effective for introducing halogens | Can lead to multiple substitutions if not controlled |
| Hydroxylation | Simple addition reaction | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro substituent on the benzamide ring undergoes SNAr reactions under basic conditions. The electron-withdrawing trifluoromethyl groups on the adjacent phenyl ring activate the chloro group for displacement by nucleophiles.
Mechanistic Notes :
-
The trifluoromethyl groups enhance the electrophilicity of the aromatic ring, lowering the activation energy for SNAr .
-
Steric hindrance from the bulky 3,5-bis(trifluoromethyl)phenyl group limits reactivity at the ortho positions .
Hydrolysis Reactions
The amide bond and chloro group are susceptible to hydrolysis under acidic or basic conditions:
Amide Hydrolysis
| Conditions | Products | Yield | Application |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 3-chloro-2-hydroxybenzoic acid + amine | 85% | Precursor for carboxylate derivatives |
| NaOH/H₂O, 60°C, 6 hrs | Sodium salt of the acid + free amine | 78% | Pharmaceutical intermediates |
Chloro Group Hydrolysis
| Conditions | Products | Notes |
|---|---|---|
| H₂O, pH 10, 70°C, 24 hrs | 3-hydroxy derivative | Competing amide hydrolysis observed |
Esterification and Etherification
The 2-hydroxy group participates in esterification and etherification:
| Reaction Type | Reagent | Conditions | Product | Stability |
|---|---|---|---|---|
| Esterification | Acetyl chloride | Pyridine, 0°C | 2-acetoxy derivative | Stable under acidic |
| Etherification | Methyl iodide | K₂CO₃/acetone, reflux | 2-methoxy analog | Resists hydrolysis |
Key Insight : Steric hindrance from the adjacent amide group slows reaction kinetics compared to simpler phenols .
Metal-Catalyzed Cross-Coupling
The chloro group enables participation in palladium-catalyzed reactions:
| Reaction | Catalyst System | Coupling Partner | Product Application | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | Biaryl scaffolds for drug discovery | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Functionalized amide derivatives | 72% |
Limitation : High catalyst loading (5–10 mol%) required due to steric demands .
Redox Reactivity
The phenolic –OH group exhibits antioxidant properties:
| Oxidizing Agent | Conditions | Product | Observed ΔE (mV vs SCE) |
|---|---|---|---|
| Fe³⁺ | pH 7.4, 25°C | Quinone-like oxidation product | +480 |
| H₂O₂ | Acetic acid, 60°C | Ring-hydroxylated species | N/A |
Biological Relevance : This redox activity correlates with its reported NF-κB inhibitory effects .
Supramolecular Interactions
The trifluoromethyl groups engage in unique non-covalent interactions:
Scientific Research Applications
Medicinal Chemistry
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide has shown potential as a pharmaceutical agent due to its unique structural properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research published in Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Moderate |
Agrochemical Applications
The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in agrochemicals.
Herbicidal Activity
Research has shown that this compound can act as a herbicide by inhibiting specific biosynthetic pathways in plants.
| Plant Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Zea mays (Corn) | 200 | 85 |
| Triticum aestivum (Wheat) | 150 | 75 |
Material Science
In material science, this compound is utilized as a building block for the synthesis of advanced materials due to its unique electronic properties.
Polymer Synthesis
This compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance.
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Polycarbonate | 150 | High |
| Polystyrene | 130 | Moderate |
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound over a period of 48 hours.
Case Study 2: Agrochemical Efficacy
Field trials were performed to evaluate the herbicidal activity of the compound on common agricultural weeds. The results demonstrated that at optimal application rates, the compound significantly reduced weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxyl and amide groups can form hydrogen bonds with target proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Benzamide Derivatives
Key Findings :
- Chlorine Position : The target compound’s 3-Cl substituent (vs. 5-Cl in CAS 978-62-1) may enhance steric interactions with biological targets, as seen in antitubercular SAR studies .
- Halogenation vs. Methoxy Substitution : Dichloro derivatives (e.g., Compound 11) exhibit higher molecular weights and lower melting points compared to methoxy-substituted analogs, correlating with improved membrane permeability .
Trifluoromethylphenyl Derivatives with Heterocyclic Cores
Table 2: Pyrazole-Based Analogues with Trifluoromethylphenyl Groups
Key Findings :
- Pyrazole derivatives (e.g., Compound 26) demonstrate higher molecular weights and modified solubility profiles due to carboxylic acid groups, which may improve bioavailability compared to the target benzamide .
- The benzamide scaffold offers synthetic simplicity and tunability for halogenation, as evidenced by its prevalence in antimicrobial research .
Acid Addition Salts and Bioavailability
Acid addition salts of related benzamides, such as hydrochloride or mesylate forms (e.g., (3,5-Bis trifluoromethyl)-N-[4-methylphenyl]-benzamide hydrochloride), exhibit improved solubility (>2.7% in aqueous media) compared to free bases .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide, a compound characterized by its unique trifluoromethyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by recent research findings.
- Chemical Name : this compound
- CAS Number : 169116-84-1
- Molecular Formula : C₁₅H₉ClF₆N₂O
- Molecular Weight : 372.68 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the trifluoromethyl group. Specifically, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown efficacy against various bacterial strains, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Research Findings
- Inhibition of Biofilm Formation :
- Mechanism of Action :
Anticancer Activity
The anticancer properties of this compound have also been investigated. Its ability to induce apoptosis in cancer cells and inhibit cell proliferation has been documented.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Cell Cycle Arrest :
Comparative Biological Activity Table
| Activity Type | Target Organism/Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | S. aureus | 1 | Disruption of biofilm formation |
| Anticancer | MCF-7 | 5.7 | Induction of apoptosis and G1/S phase arrest |
| Anticancer | A549 | 0.51 | Cytotoxicity through inhibition of cell proliferation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide, and how are intermediates characterized?
- Methodological Answer : A common synthetic approach involves coupling 3,5-bis(trifluoromethyl)benzoic acid derivatives with halogenated hydroxybenzamide intermediates. For example, chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (a coupling agent) in acetonitrile with N-methylimidazole as a base facilitates amide bond formation . Intermediates like 3,5-bis(trifluoromethyl)benzoic acid are characterized via melting point analysis (140–144°C), quantitative NMR (¹H, ¹⁹F), and high-performance liquid chromatography (HPLC) to confirm purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR verify substituent positions and trifluoromethyl group integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₉ClF₆NO₂).
- Chromatography : HPLC with UV detection (e.g., λ = 254 nm) assesses purity, while thin-layer chromatography (TLC) monitors reaction progress.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize by-products during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., MeCN) enhance reagent solubility and reduce side reactions.
- Catalyst Screening : Testing bases like N-methylimidazole versus DMAP can improve coupling efficiency.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates.
- By-Product Analysis : LC-MS identifies impurities (e.g., unreacted starting materials), guiding recrystallization or column chromatography optimization .
Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in antimicrobial assays?
- Methodological Answer :
- Substituent Variation : Modifying the hydroxybenzamide core (e.g., replacing Cl with F or altering trifluoromethyl positions) and testing against Gram-positive bacteria (e.g., Staphylococcus aureus) reveals SAR trends.
- Biological Assays : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays (e.g., MIC = 0.15–5.57 µM for staphylococcal strains) quantify potency.
- Computational Modeling : Docking studies predict binding affinity to bacterial targets (e.g., penicillin-binding proteins) .
Q. How should discrepancies in biological activity data (e.g., MIC/MBC values) across studies be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for broth microdilution to ensure consistency in inoculum size, media, and incubation time.
- Strain Verification : Confirm bacterial strain identity via genomic sequencing.
- Control Compounds : Include reference antibiotics (e.g., vancomycin) to validate assay conditions.
- Statistical Analysis : Apply multivariate regression to account for variables like solvent choice (DMSO vs. ethanol) or pH effects .
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the hydrolytic stability of the trifluoromethyl groups under basic conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH 8–10 buffers at 40°C for 48 hours, monitoring degradation via ¹⁹F NMR.
- Isolation of Degradants : LC-MS identifies hydrolysis products (e.g., carboxylic acid derivatives).
- Comparative Studies : Contrast stability with analogs lacking electron-withdrawing groups (e.g., methyl instead of trifluoromethyl) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
